molecular formula C20H32O3 B070750 17(R)-Hete CAS No. 183509-24-2

17(R)-Hete

Cat. No. B070750
M. Wt: 320.5 g/mol
InChI Key: OPPIPPRXLIDJKN-DWUYYRGZSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the hydrolytic kinetic resolution of racemic compounds, as demonstrated in the total synthesis of 12(R)-HETE, 12(S)-HETE, and related compounds from racemic glycidol. This process utilizes a salen-Co catalyst and selective oxidation under Swern conditions, providing a method that could potentially be adapted for the synthesis of 17(R)-HETE (Rodriguez et al., 2001).

Molecular Structure Analysis

Although specific details on the molecular structure of 17(R)-HETE were not provided, the general structural analysis of hydroxyeicosatetraenoic acids and related compounds involves understanding their stereochemistry and functional groups. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed for structural characterization of similar compounds (Femoni et al., 2009).

Chemical Reactions and Properties

HETEs, including potentially 17(R)-HETE, are involved in various chemical reactions, particularly those influencing biological pathways like inflammation and blood pressure regulation. Their reactivity is influenced by the hydroxyl group position, affecting their role in cell signaling pathways (Lewis et al., 2008).

Physical Properties Analysis

The physical properties of compounds like 17(R)-HETE can be studied through their solubility, melting points, and stability under various conditions. These properties are crucial for their biological functions and storage conditions (Jiang et al., 2017).

Chemical Properties Analysis

The chemical properties of 17(R)-HETE, similar to other eicosanoids, include its roles as a signaling molecule within the body. Its activity is determined by its interactions with enzymes and receptors, affecting processes such as inflammation, pain perception, and vascular function (Rodriguez et al., 2001).

Scientific Research Applications

  • Vasoactive Properties and Renal Function

    17(R)-HETE is a metabolite of arachidonic acid produced by the cytochrome P450 system. It has been identified as a vasoactive substance influencing renal function, particularly in patients with hepatic cirrhosis. Increased excretion of 20-HETE, a related metabolite, was correlated with reduced renal plasma flow in cirrhotic patients, suggesting the importance of these metabolites in renal disturbances (Sacerdoti et al., 1997).

  • Synthesis and Structural Analysis

    Research on the synthesis of HETE compounds, including 17(R)-HETE, provides insights into their chemical structure and properties. Such knowledge is crucial for understanding their biological roles and potential therapeutic applications (Just, Luthe, & Viet, 1983).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    The use of (17)O solid-state NMR spectroscopy has been shown to be effective in studying (17)O nuclides in solids, including applications in understanding 17(R)-HETE and related compounds. This technique enhances the sensitivity and allows detailed study of such compounds at natural abundance (Perras, Kobayashi, & Pruski, 2015).

  • Inhibition of Apoptotic Responses

    20-HETE, a metabolite closely related to 17(R)-HETE, has been shown to inhibit apoptotic responses in pulmonary artery smooth muscle cells, highlighting its potential role in vascular smooth muscle remodeling (Wang et al., 2008).

  • Role in Hypertension

    Studies indicate that inhibition of 20-HETE production in the renal outer medulla can induce hypertension, suggesting the importance of HETE metabolites, including 17(R)-HETE, in regulating blood pressure and renal function (Stec, Mattson, & Roman, 1997).

  • Therapeutic Applications in Cancer

    ROR(GMMA)T modulating activity, involving compounds that may interact with 17(R)-HETE pathways, has been explored for the treatment of cancers, demonstrating the potential of targeting these metabolic pathways in therapeutic strategies (Kargbo, 2018).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.


Future Directions

This could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to enhance its properties or reduce its side effects.


properties

IUPAC Name

(5Z,8Z,11Z,14Z,17R)-17-hydroxyicosa-5,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12-/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPIPPRXLIDJKN-DWUYYRGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17(R)-Hete

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
FA Isse, AH Alammari, AA El-Sherbeni… - Prostaglandins & Other …, 2023 - Elsevier
Cardiac cellular hypertrophy is the increase in the size of individual cardiac cells. Cytochrome P450 1B1 (CYP1B1) is an extrahepatic inducible enzyme that is associated with toxicity, …
Number of citations: 3 www.sciencedirect.com
I Ivanov, S Romanov, C Ozdoba, HG Holzhütter… - Biochemistry, 2004 - ACS Publications
15-Lipoxygenases are lipid-peroxidizing enzymes which have been implicated in the pathogenesis of various diseases, such as inflammation, atherosclerosis, and osteoporosis. …
Number of citations: 10 pubs.acs.org
MA Carroll, M Balazy, P Margiotta… - American Journal …, 1996 - journals.physiology.org
The cytochrome P-450 pathway is capable of metabolizing arachidonic acid to omega- and subterminal hydroxylase metabolites, 16-, 17-, 18-, 19-, and 20-hydroxyeicosatetraenoic …
Number of citations: 153 journals.physiology.org
SH Gerges, AH Alammari, MA El-Ghiaty… - Canadian Journal of …, 2023 - cdnsciencepub.com
Hydroxyeicosatetraenoic acids (HETEs) are hydroxylated arachidonic acid (AA) metabolites that are classified into midchain, subterminal, and terminal HETEs. Hydroxylation results in …
Number of citations: 4 cdnsciencepub.com
D Hernandez-Saavedra, KI Stanford - Cardiovascular Signaling in Health …, 2022 - Springer
Bioactive lipids have taken the center stage in the last decade as dynamic mediators of cellular signaling and regulation. Lipids can directly and indirectly modify cellular processes that …
Number of citations: 4 link.springer.com
ML Edin, J Cheng, A Gruzdev, SL Hoopes… - Cytochrome P450 …, 2015 - Springer
Through gene duplication and natural selection, the ancestral cytochrome P450 gene evolved to perform many essential functions in higher organisms. The role of P450 enzymes in …
Number of citations: 8 link.springer.com

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